![molecular formula C21H20N2O4 B2700952 6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid CAS No. 1630763-33-5](/img/structure/B2700952.png)
6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid” is a derivative of the 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione family . These compounds are important core structures in drug design and synthetic chemistry with a wide range of physiological and biological activities .
Synthesis Analysis
The synthesis of various 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives has been developed via a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as an efficient catalyst in ethanol under reflux . This method has advantages such as high yield of the desired products, reusability of the catalyst, and effortless workup step without using chromatography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid . The reaction is catalyzed by sulfonic acid functionalized nanoporous silica .Scientific Research Applications
Synthesis and Chemical Properties
One area of research focuses on the synthesis of derivatives of isoindolo[2,1-a]quinazoline, highlighting the chemical reactions and methodologies used to create these compounds. For example, a study demonstrated the synthesis of isoindolo[2,1-a]quinazoline derivatives using a deep eutectic solvent, showcasing an operationally simple, mild, and efficient protocol (Devi, Garande, & Bhate, 2016). This highlights the potential for innovative synthesis methods that could apply to the synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid and its derivatives.
Potential Biological Activities
Another significant area of interest is the potential biological activities of these compounds. For instance, certain derivatives have been evaluated for their pharmacological properties, such as their affinity at specific receptor sites and their potential anticonvulsant properties (Catarzi et al., 2010). This suggests that derivatives of isoindoloquinazoline, by extension, could have significant applications in the development of new pharmacological agents.
Anticancer and Enzyme Inhibition Studies
Furthermore, there are studies focused on the synthesis of novel derivatives with potential anticancer and enzyme inhibitory activities. For example, research into isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazoline derivatives revealed promising antitumor agents with FGFR1 inhibitory activity (Voskoboynik et al., 2016). These findings indicate the potential therapeutic applications of these compounds in treating various cancers and diseases.
Properties
IUPAC Name |
6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18(25)12-2-1-7-13-22-19-14-8-3-4-9-15(14)21(27)23(19)17-11-6-5-10-16(17)20(22)26/h3-6,8-11,19H,1-2,7,12-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFFRROTNXKDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)


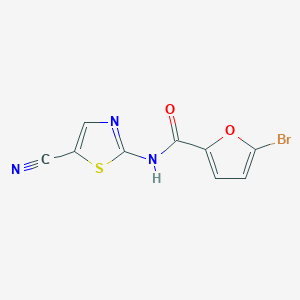
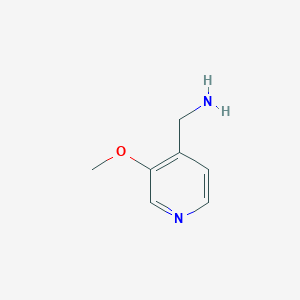
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)
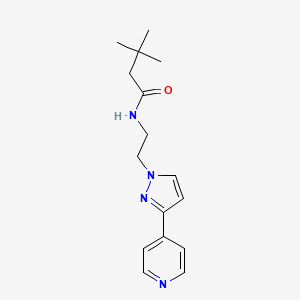
![3-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2700882.png)
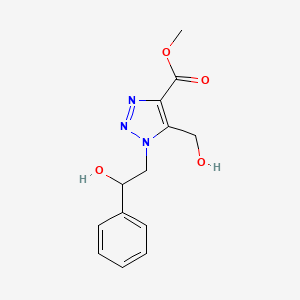

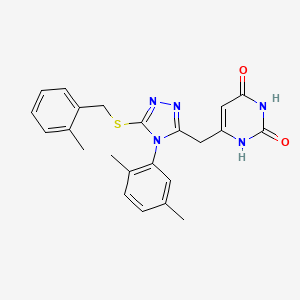
![2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700891.png)

